molecular formula C15H12F3NO2 B5614352 2-phenoxy-N-[2-(trifluoromethyl)phenyl]acetamide

2-phenoxy-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5614352
M. Wt: 295.26 g/mol
InChI Key: QROGXMWDYQLPTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions starting from primary compounds or intermediates such as 3-fluoro-4-cyanophenol or N-methylaniline. These processes typically include acetylation, esterification, ester interchange steps, or the reaction of phenols with acetyl chloride derivatives. For example, novel acetamide derivatives have been synthesized using specific primary compounds and characterized through elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been thoroughly investigated using spectroscopic techniques such as NMR and high-resolution mass spectrometry (HRMS), complemented by X-ray crystallography. These studies reveal intricate details about molecular configuration, hydrogen bonding patterns, and the presence of disordered atoms in the crystal structure (Gonghua Pan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often lead to the formation of novel compounds with specific characteristics and potential applications. For instance, reactions involving chloroacetyl chloride, anhydrous sodium acetate, and methanol under certain conditions yield high-purity products, which are then characterized by IR and MS spectroscopy, indicating specific structural and chemical properties (Z. Zhong-cheng & Shu Wan-yin, 2002).

Safety and Hazards

Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-phenoxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c16-15(17,18)12-8-4-5-9-13(12)19-14(20)10-21-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROGXMWDYQLPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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